

Optimizing Relugolix Loading Dose for Rapid Testosterone Suppression: A Technical Guide

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| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | Relugolix | |
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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the loading dose of **relugolix** to achieve rapid testosterone suppression. The following information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended loading dose of relugolix for rapid testosterone suppression?

The recommended and approved dosing regimen for **relugolix** is a single 360 mg loading dose administered orally on the first day of treatment.[1][2][3][4] This is followed by a 120 mg maintenance dose taken orally once daily.[1]

Q2: Why is a loading dose necessary for **relugolix**?

A loading dose is administered to rapidly achieve therapeutic plasma concentrations of **relugolix**. This ensures a swift onset of action, leading to a more immediate suppression of testosterone levels. The 360 mg loading dose is designed to quickly saturate the gonadotropin-releasing hormone (GnRH) receptors in the pituitary gland, effectively blocking the downstream signaling that leads to testosterone production.

Q3: How quickly can I expect to see testosterone suppression after the loading dose?



Clinical studies have demonstrated a rapid decline in serum testosterone levels following the 360 mg loading dose of **relugolix**.

- Castration Levels (< 50 ng/dL): Median simulated testosterone concentrations are predicted
 to reach castration levels by day 2. In a pivotal phase 3 trial, 56% of patients achieved
 castration levels by the first sampling timepoint on Day 4. By day 15, 98.7% of patients
 receiving relugolix had reached castration levels.
- Profound Castration Levels (< 20 ng/dL): The median time to achieve profound castration
 was 15 days in the relugolix group. Simulations predict that profound castration levels are
 reached by day 9.

Q4: Are there alternative loading dose regimens that have been investigated?

Phase 1 studies in healthy males explored various loading doses. Loading doses up to 360 mg on day 1, or 360 mg on day 1 followed by 240 mg on day 2, were shown to reduce the time to achieve castrate testosterone levels from ≥7 days to <3 days. However, the single 360 mg loading dose followed by a 120 mg daily maintenance dose is the approved and recommended regimen for clinical use.

Troubleshooting Guide

Issue: Slower than expected testosterone suppression.

- Confirm Dosing Adherence: Ensure the patient received the full 360 mg loading dose and is compliant with the daily 120 mg maintenance dose.
- Assess for Drug Interactions: Co-administration of relugolix with P-glycoprotein (P-gp) inhibitors or combined P-gp and strong CYP3A inducers can alter relugolix exposure.
 - P-gp inhibitors: If co-administration is unavoidable, relugolix should be taken first, with at least a 6-hour separation.
 - Combined P-gp and strong CYP3A inducers: Co-administration should be avoided. If necessary, the **relugolix** dose should be increased to 240 mg once daily.



• Evaluate Baseline Testosterone Levels: While studies have shown **relugolix** to be effective regardless of baseline testosterone levels, very high baseline levels might theoretically take slightly longer to suppress to castration levels.

Issue: Questions regarding treatment interruption.

If treatment with **relugolix** is interrupted for more than 7 days, it is recommended to restart with a 360 mg loading dose on the first day, followed by the 120 mg daily maintenance dose.

Data Summary

The following tables summarize the key quantitative data from clinical trials regarding the efficacy of the 360 mg **relugolix** loading dose.

Table 1: Time to Achieve Castration and Profound Castration with Relugolix

| Parameter | Time to Achieve | Percentage of Patients | Study |
|---|--------------------|------------------------|-------|
| Castration Level (< 50 ng/dL) | Day 4 | 56% | HERO |
| Day 15 | 98.7% | HERO | |
| Profound Castration Level (< 20 ng/dL) | Day 15 | 78.4% | HERO |
| Day 29 through Week 49 | 81.6% (maintained) | HERO | |

Table 2: Comparison of Testosterone Suppression: Relugolix vs. Leuprolide



| Timepoint | Parameter | Relugolix | Leuprolide | Study |
|---------------------|---|-----------|------------|-------|
| Day 4 | Cumulative Probability of Castration (< 50 ng/dL) | 56% | 0% | HERO |
| Day 15 | Cumulative Probability of Castration (< 50 ng/dL) | 98.7% | 12% | HERO |
| Day 15 | Testosterone Suppression to ≤ 20 ng/dL | 78.4% | 1% | HERO |
| Day 29 - Week 48 | Sustained Castration Rate | 96.7% | 88.8% | HERO |

Experimental Protocols

HERO Study (Phase 3)

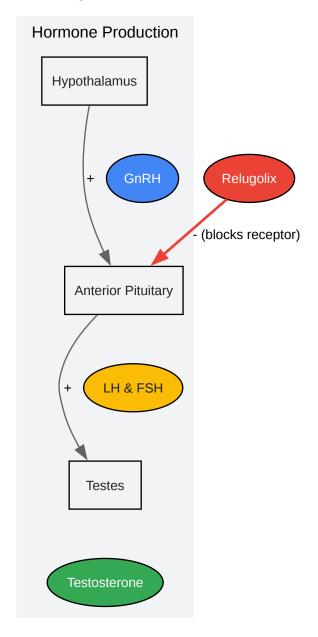
- Objective: To evaluate the safety and efficacy of oral relugolix versus leuprolide acetate for androgen deprivation therapy in men with advanced prostate cancer.
- Design: Multicenter, randomized, open-label, parallel-group trial.
- Patient Population: Men with advanced prostate cancer who were candidates for at least one year of continuous androgen deprivation therapy.
- Dosing Regimen:
 - Relugolix Arm: 360 mg oral loading dose on day 1, followed by 120 mg orally once daily for 48 weeks.
 - Leuprolide Arm: 22.5 mg (or 11.25 mg in Japan and Taiwan) depot injections every 3 months for 48 weeks.



- Key Assessments:
 - Serum testosterone levels were measured at screening, day 1, 4, 8, 15, 29, and then every 4 weeks until the end of treatment.
 - The primary endpoint was the sustained castration rate (testosterone < 50 ng/dL) from day
 29 through week 48.

Visualizations

Relugolix Mechanism of Action

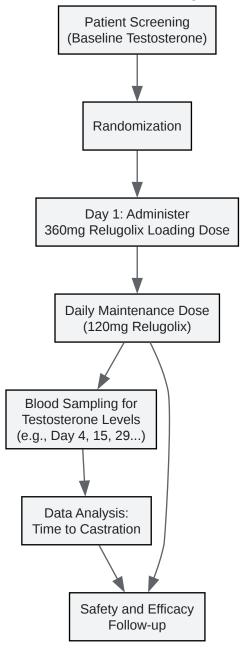




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Caption: **Relugolix** blocks GnRH receptors in the pituitary, inhibiting testosterone production.

Typical Clinical Trial Workflow for Relugolix Loading Dose



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Caption: Workflow for a clinical trial investigating relugolix loading dose efficacy.



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